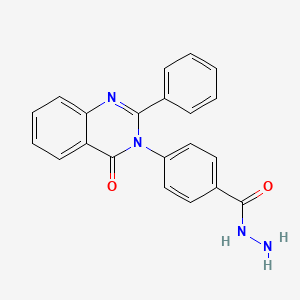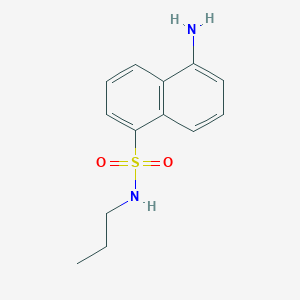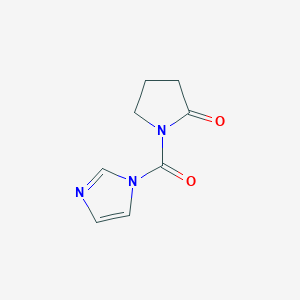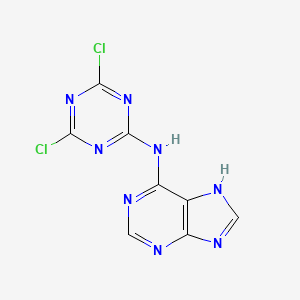
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
The synthesis of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinazolin-4(3H)-one, which is then reacted with hydrazine hydrate to form the hydrazide derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research has shown its potential as an antibacterial and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one: Known for its antibacterial activity.
6-Methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino)ethyl)-2H-pyran-2,4(3H)-dione: Another derivative with potential biological activities. The uniqueness of this compound lies in its specific hydrazide moiety, which can confer distinct biological properties and reactivity compared to other quinazolinone derivatives.
Propiedades
Número CAS |
148321-04-4 |
|---|---|
Fórmula molecular |
C21H16N4O2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-(4-oxo-2-phenylquinazolin-3-yl)benzohydrazide |
InChI |
InChI=1S/C21H16N4O2/c22-24-20(26)15-10-12-16(13-11-15)25-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)21(25)27/h1-13H,22H2,(H,24,26) |
Clave InChI |
MFHYGDLOERSGIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)



![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)


![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)


![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
